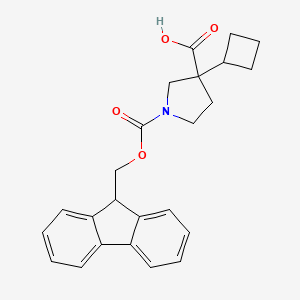

3-Cyclobutyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

3-Cyclobutyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a synthetic compound belonging to the class of Fmoc-protected pyrrolidine carboxylic acids. These derivatives are critical intermediates in peptide synthesis and medicinal chemistry, where the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a temporary protective moiety for amine functionalities during solid-phase peptide synthesis (SPPS) . The cyclobutyl substituent at the 3-position of the pyrrolidine ring introduces steric constraints and conformational rigidity, which may influence peptide backbone dynamics or receptor binding in drug discovery applications .

Properties

IUPAC Name |

3-cyclobutyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c26-22(27)24(16-6-5-7-16)12-13-25(15-24)23(28)29-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,16,21H,5-7,12-15H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOTXDCHVOTZLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2(CCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected amino acid. This is achieved by reacting the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The resulting Fmoc-protected amino acid is then coupled with a cyclobutyl-containing reagent under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups under basic conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Strong bases like NaOH or TEA in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis of 3-Cyclobutyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves several steps:

- Fmoc Protection : The amino group of the pyrrolidine is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine.

- Cyclobutyl Coupling : The Fmoc-protected amino acid is then coupled with a cyclobutyl-containing reagent under optimized conditions to form the desired compound.

- Deprotection : The Fmoc group can be removed using a suitable deprotection reagent, allowing for further functionalization or coupling reactions.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules and peptides. Its unique structural features enable chemists to create diverse compounds with potential biological activity.

Peptide Chemistry

This compound is particularly valuable in peptide synthesis due to the stability provided by the Fmoc protecting group. It allows for selective reactions at other functional groups while minimizing side reactions, which is crucial in constructing peptides with precise sequences.

Medicinal Chemistry

Research indicates that compounds similar to this compound can interact with biological targets, making them candidates for drug development. Studies have explored their potential in inhibiting protein-protein interactions and enzyme mechanisms, which are critical pathways in various diseases.

Case Study 1: Antiviral Activity

Recent studies have investigated derivatives of this compound for their antiviral properties against influenza viruses. Compounds designed based on its structure showed promise in inhibiting viral replication by targeting specific viral polymerase subunits, demonstrating its potential as a lead compound in antiviral drug development .

Case Study 2: Protein Interaction Studies

In another study, researchers utilized this compound to probe protein-protein interactions within cellular systems. By modifying the structure and evaluating its binding affinity, they identified key interactions that could be targeted for therapeutic interventions .

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, preventing unwanted reactions during peptide synthesis. The cyclobutyl and pyrrolidine rings contribute to the compound’s stability and reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-cyclobutyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid and related Fmoc-protected pyrrolidine derivatives:

*Estimated based on analogous structures (e.g., 3-benzyl derivative ).

Structural and Functional Analysis

- Halogenated derivatives (e.g., 5-bromopyridin-2-yl) enable participation in Suzuki-Miyaura cross-coupling reactions, expanding utility in fragment-based drug discovery . Heterocyclic groups (e.g., 1-methylimidazol-5-yl) improve aqueous solubility, a critical factor for bioavailability in therapeutic peptides .

Protection Strategies :

Synthetic Yields and Purity :

- Crude yields for similar compounds range from 68% to >95%, with HPLC purities exceeding 99% under optimized conditions .

Biological Activity

3-Cyclobutyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid, also known as Fmoc-Cyclobutyl-Pyrrolidine-3-Carboxylic Acid, is a complex organic compound that has garnered attention in the fields of medicinal chemistry and drug design. This compound features a unique cyclobutyl moiety and a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it of interest for various biological applications, particularly in the synthesis of peptide-based therapeutics.

Basic Information

| Property | Details |

|---|---|

| Chemical Formula | CHN O |

| Molecular Weight | 337.38 g/mol |

| CAS Number | 1935557-50-8 |

| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |

Structural Features

The structure includes:

- A cyclobutyl group , contributing to its unique three-dimensional conformation.

- An Fmoc protecting group , which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds.

The biological activity of this compound primarily revolves around its role as a building block in peptide synthesis. The Fmoc group allows for selective protection and deprotection strategies during the synthesis of peptides, which can exhibit various biological activities depending on their sequence and structure.

Case Studies and Research Findings

Recent studies have highlighted several aspects of the biological activity associated with this compound:

- Peptide Synthesis : The compound has been utilized in synthesizing peptides that inhibit specific enzymes, including arginase. The incorporation of cyclobutyl derivatives into peptides has shown enhanced binding affinity and selectivity towards target proteins, such as KRAS, a well-known oncogene involved in cancer progression .

- Inhibition Studies : In vitro studies indicated that analogs of this compound could inhibit arginase I and II with IC50 values significantly lower than traditional inhibitors, suggesting potential applications in treating conditions associated with arginine metabolism .

- Structural Activity Relationship (SAR) : Research on related compounds suggests that the cyclobutyl group enhances the overall stability and bioactivity of the resulting peptides. The unique steric properties of cyclobutyl contribute to favorable interactions with target sites on enzymes .

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct advantages:

| Compound Name | Activity Level | Notes |

|---|---|---|

| 2-Amino-6-boronohexanoic acid | Moderate | Standard arginase inhibitor |

| N-hydroxy-nor-l-arginine (nor-NOHA) | High | Known for high potency against arginase |

| This compound | Very High | Enhanced selectivity and binding affinity |

Q & A

Q. What is the primary role of the Fmoc group in this compound during peptide synthesis?

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group acts as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine). This facilitates stepwise solid-phase peptide synthesis (SPPS) by preventing undesired side reactions during coupling steps. The Fmoc group’s stability under acidic conditions and UV-monitorable deprotection make it ideal for constructing complex peptides .

Q. What are the critical steps in synthesizing this compound?

Synthesis involves:

- Cyclobutyl group introduction : Cycloaddition or alkylation reactions to attach the cyclobutyl moiety to the pyrrolidine ring.

- Fmoc protection : Reaction with Fmoc-Cl (or derivatives) under anhydrous conditions (e.g., DMF, DCM) with a base like triethylamine.

- Ring closure : Intramolecular cyclization using catalysts (e.g., EDCI/HOBt) to form the pyrrolidine scaffold.

- Purification : Chromatography (HPLC or flash) to isolate the product, monitored by LC-MS or NMR .

Q. How is the compound typically characterized for purity and structure?

Key methods include:

- HPLC : Reverse-phase chromatography with UV detection (254 nm for Fmoc absorption).

- NMR : , , and 2D NMR (COSY, HSQC) to confirm stereochemistry and cyclobutyl integration.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight .

Advanced Research Questions

Q. How can coupling efficiency be optimized in SPPS using this compound?

Low yields in coupling reactions often stem from steric hindrance from the cyclobutyl group. Optimization strategies:

- Coupling agents : Use HATU or PyBOP with DIPEA in DMF for activation.

- Pre-activation : Pre-activate the carboxylic acid for 5–10 minutes before adding to the resin-bound peptide.

- Monitoring : Kaiser test or FT-IR to detect free amines; repeat couplings if necessary.

- Temperature : Perform reactions at 25–40°C to enhance kinetics without degrading the Fmoc group .

Q. How to resolve contradictions in stereochemical assignments of the cyclobutyl-pyrrolidine core?

Conflicting NMR or crystallographic data may arise from dynamic puckering of the pyrrolidine ring. Recommended approaches:

Q. What strategies mitigate low yields during cyclobutyl-pyrrolidine cyclization?

Challenges include ring strain and side reactions. Solutions:

- High-dilution conditions : Reduce intermolecular side reactions (e.g., 0.01 M in THF).

- Catalysts : Use Au(I) or Pd-based catalysts for strain-relief cycloadditions.

- Temperature control : Gradual warming from 0°C to RT to favor kinetic control.

- Inert atmosphere : Argon/N to prevent oxidation of intermediates .

Q. How to evaluate enzymatic inhibition mechanisms involving this compound?

The compound’s rigidity and Fmoc group may modulate enzyme binding. Methodological steps:

- Kinetic assays : Measure values via Michaelis-Menten plots under varying substrate concentrations.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics.

- Molecular docking : Use AutoDock or Schrödinger to predict binding poses, validated by mutagenesis studies .

Notes

- Avoid commercial suppliers listed in –8 and 13 (e.g., Synthonix, BenchChem).

- Stability studies () recommend avoiding prolonged exposure to light or moisture to prevent Fmoc decomposition.

- For chiral analysis, cross-validate crystallographic data with synthetic intermediates to rule out racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.